molecular formula C15H19ClN2O4 B14086977 But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine

But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine

Cat. No.: B14086977
M. Wt: 326.77 g/mol
InChI Key: SKQSOMKTDMHTFZ-UHFFFAOYSA-N
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Description

But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine (CAS: 406484-56-8) is a white crystalline salt formed by the reaction of 2-chloro-4-(piperidin-1-ylmethyl)pyridine with oxalic acid (but-2-enedioic acid). The compound has a molecular formula of C₁₃H₁₇ClN₂O₄ and a molecular weight of 300.74 g/mol . It is a critical intermediate in synthesizing Lafutidine (CAS: 118288-08-7), a histamine H₂-receptor antagonist used to treat gastric ulcers . The pyridine core with a piperidinylmethyl substituent at the 4-position and a chlorine atom at the 2-position confers structural specificity for drug-target interactions. Its oxalic acid salt form enhances stability and solubility in organic solvents like ethanol and ether .

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

but-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C11H15ClN2.C4H4O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;5-3(6)1-2-4(7)8/h4-5,8H,1-3,6-7,9H2;1-2H,(H,5,6)(H,7,8)

InChI Key

SKQSOMKTDMHTFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves several steps. One common synthetic route includes the reaction of 2-chloro-4-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, such as targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

a. 2-Chloro-6-(piperidin-1-yl)pyridine (CAS: 19946-28-2)

  • Structure : Differs in the position of the piperidinyl group (6-position vs. 4-position) and lacks the oxalate counterion.
  • Molecular Formula : C₁₀H₁₃ClN₂; Molecular Weight : 196.68 g/mol .

b. 4-(Piperidin-1-ylmethyl)-2-[thiophen-2-yl]pyridine Derivatives

  • Structure : Replaces the chlorine atom with a thiophene ring (e.g., compounds from ).
  • Relevance : Thiophene-containing pyridines are explored for antimicrobial and antitumor activities but lack direct roles in H₂ antagonist synthesis .

c. Imidazole-Pyridine Hybrids (e.g., 2-chloro-4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridine)

  • Structure : Incorporates an imidazole ring instead of piperidine.
  • Application : Focused on kinase inhibition (e.g., p38α MAPK inhibitors) rather than gastric acid suppression .

Physicochemical Properties

Property Target Compound 2-Chloro-6-(piperidin-1-yl)pyridine Thienylpyridyl Derivatives
Melting Point 115–117°C Not reported 150–160°C (varies by substituent)
Solubility Soluble in ethanol, ether Limited data Moderate in DMSO
Molecular Weight 300.74 g/mol 196.68 g/mol 250–300 g/mol
Hazard Profile H315 (skin irritation) Similar chloropyridine hazards Varies by functional group

b. Thienylpyridyl Analogues

  • Synthesized via multicomponent reactions involving thiophene carbaldehydes, yielding antimicrobial agents .

c. Imidazole-Pyridine Hybrids

  • Cycloalkylamine substitutions under high-pressure conditions improve kinase selectivity .

Pharmacological Relevance

  • Target Compound : Exclusively used as a Lafutidine intermediate, leveraging its piperidinylmethyl group for receptor binding .
  • Thienylpyridyls : Explored for broader therapeutic applications (e.g., anticancer) but lack clinical validation .
  • Imidazole-Pyridines : Optimized for kinase inhibition but face challenges in bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Primary Application
But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine 406484-56-8 Chloropyridine, Piperidinylmethyl, Oxalate Lafutidine intermediate
2-Chloro-6-(piperidin-1-yl)pyridine 19946-28-2 Chloropyridine, Piperidine Organic synthesis
4-(Thiophen-2-yl)-2-aminopyridine Not provided Thiophene, Aminopyridine Antimicrobial research

Table 2: Industrial Specifications

Parameter Target Compound 2-Chloro-6-(piperidin-1-yl)pyridine
Purity ≥95% 97%
Packaging 25 kg drums Customizable
Storage 2–8°C (inert atmosphere) Room temperature

Biological Activity

But-2-enedioic acid; 2-chloro-4-(piperidin-1-ylmethyl)pyridine, also known by its CAS number 182349-12-8, is a compound with significant potential in pharmaceutical applications. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant studies that highlight its efficacy.

The compound has the following chemical characteristics:

  • Molecular Formula : C30H30ClN3O4
  • Molecular Weight : 532.03 g/mol
  • Chemical Structure :
    SMILES Cc1cncc c1 CN1CCC C2c3ccc cc3CCc3c2nccc3 Cl CC1 OC O C C C O O\text{SMILES }\text{Cc1cncc c1 CN1CCC C2c3ccc cc3CCc3c2nccc3 Cl CC1 OC O C C C O O}

Antibacterial Properties

Recent studies have shown that derivatives of piperidine, including those similar to but-2-enedioic acid; 2-chloro-4-(piperidin-1-ylmethyl)pyridine, exhibit broad-spectrum antibacterial activity. For instance, a series of piperidinyl-benzimidazoles demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds ranged from low micromolar levels, indicating potent antibacterial effects .

The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways. Compounds containing piperidine rings have been noted to enhance membrane permeability, leading to increased susceptibility of bacterial cells to antibiotics .

Study 1: Efficacy Against Mycobacterium tuberculosis

A recent study evaluated the activity of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited MIC values as low as 0.5 µg/mL against resistant strains. This highlights the potential of but-2-enedioic acid derivatives in treating tuberculosis .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of piperidine-containing compounds revealed that modifications at specific positions on the piperidine ring significantly affect antibacterial potency. Compounds with higher basicity at the nitrogen atom in the piperidine ring showed enhanced activity .

Data Table: Antibacterial Activity of Related Compounds

Compound NameStructureMIC (µg/mL)Bacterial Target
Piperidinyl-benzimidazoleStructure0.5 - 4M. tuberculosis
But-2-enedioic acid derivativeStructure< 10Gram-positive bacteria
2-Chloro-pyridine derivativeStructure< 5Gram-negative bacteria

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